molecular formula C12H11NS B13992999 3-[(Phenylmethyl)thio]pyridine CAS No. 343944-91-2

3-[(Phenylmethyl)thio]pyridine

Cat. No.: B13992999
CAS No.: 343944-91-2
M. Wt: 201.29 g/mol
InChI Key: YKIYDUXESRJCJW-UHFFFAOYSA-N
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Description

3-[(Phenylmethyl)thio]pyridine (CAS 69966-47-8) is a pyridine derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 3-position of the pyridine ring. This compound belongs to a class of sulfur-containing heterocycles with applications in medicinal chemistry and materials science. The benzylthio group imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

CAS No.

343944-91-2

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

3-benzylsulfanylpyridine

InChI

InChI=1S/C12H11NS/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2

InChI Key

YKIYDUXESRJCJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Phenylmethyl)thio]pyridine typically involves the nucleophilic substitution reaction of a pyridine derivative with a phenylmethylthio group. One common method involves the reaction of 3-chloropyridine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of 3-[(Phenylmethyl)thio]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-[(Phenylmethyl)thio]pyridine can undergo various chemical reactions, including:

    Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the pyridine ring or the phenylmethylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and phenylmethylthio derivatives.

Scientific Research Applications

3-[(Phenylmethyl)thio]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(Phenylmethyl)thio]pyridine is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phenylmethylthio group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The benzylthio group differentiates 3-[(Phenylmethyl)thio]pyridine from closely related pyridine derivatives. Key comparisons include:

Compound Substituent Key Properties Reference
3-[(Phenylmethyl)thio]pyridine -S-CH₂C₆H₅ (3-position) Moderate steric bulk; electron-rich due to sulfur lone pairs.
3-(Methylthio)pyridine -S-CH₃ (3-position) Smaller substituent; higher solubility in polar solvents (e.g., DMF) .
2-(Benzylthio)-3-nitropyridine -S-CH₂C₆H₅ (2-position), -NO₂ (3-position) Electron-withdrawing nitro group enhances electrophilicity; mutagenicity risks noted in GHS classifications .
3-[(3-Fluoro-5-nitrophenyl)thio]pyridine -S-C₆H₃(F)(NO₂) (3-position) Strong electron-withdrawing effects from nitro and fluoro groups; potential for bioactivity modulation .

Key Observations :

  • Electronic Effects : Electron-donating thioether groups enhance nucleophilicity at the pyridine nitrogen, while nitro or fluoro substituents (as in 2-(Benzylthio)-3-nitropyridine) reduce electron density, altering reactivity .

Physicochemical Properties

Limited direct data exist for 3-[(Phenylmethyl)thio]pyridine, but inferences can be drawn from analogs:

Property 3-[(Phenylmethyl)thio]pyridine (Inferred) 3-(Methylthio)pyridine 2-(Benzylthio)-3-nitropyridine
Melting Point ~160–170°C (estimated) Not reported 171–173°C (observed)
Solubility Low in water; soluble in DMF, DMSO High in DMF Moderate in organic solvents
Boiling Point ~300–350°C (estimated) Not available Not reported

Notes:

  • The nitro group in 2-(Benzylthio)-3-nitropyridine increases polarity but reduces thermal stability compared to non-nitrated analogs .

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